molecular formula C8H13NO B3273020 1-Azabicyclo[2.2.2]octane-2-carbaldehyde CAS No. 5778-97-2

1-Azabicyclo[2.2.2]octane-2-carbaldehyde

Cat. No.: B3273020
CAS No.: 5778-97-2
M. Wt: 139.19 g/mol
InChI Key: MPPPMYRPVLJNRU-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]octane-2-carbaldehyde is a bicyclic organic compound featuring a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its unique structural properties and significant potential in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.2]octane-2-carbaldehyde can be synthesized through several methods. One common approach involves the intramolecular dehydration reaction of 4-(2-hydroxyethyl)piperidine vapor in the presence of a solid acidic catalyst, such as CNM-3. This reaction typically occurs at high temperatures, around 425°C, and can yield up to 84.3% of the desired product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency, making the process more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.2]octane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-Azabicyclo[2.2.2]octane-2-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 1-Azabicyclo[2.2.2]octane-2-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Properties

IUPAC Name

1-azabicyclo[2.2.2]octane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-6-8-5-7-1-3-9(8)4-2-7/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPPMYRPVLJNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[2.2.2]octane-2-carbaldehyde
Reactant of Route 2
1-Azabicyclo[2.2.2]octane-2-carbaldehyde
Reactant of Route 3
1-Azabicyclo[2.2.2]octane-2-carbaldehyde
Reactant of Route 4
1-Azabicyclo[2.2.2]octane-2-carbaldehyde
Reactant of Route 5
1-Azabicyclo[2.2.2]octane-2-carbaldehyde
Reactant of Route 6
1-Azabicyclo[2.2.2]octane-2-carbaldehyde

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